2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide
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Description
2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines . These compounds are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways
Pharmacokinetics
It is known that the compound’s structure allows for the introduction of different substituents, which could potentially influence its pharmacokinetic properties .
Result of Action
It is known that compounds with similar structures can have a variety of effects, depending on their specific targets and the nature of their interactions .
Properties
IUPAC Name |
2-phenoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-23(21,11-10-22-15-6-2-1-3-7-15)18-13-14-12-17-19-9-5-4-8-16(14)19/h1-3,6-7,12,18H,4-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUMYAQLNUDTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)CCOC3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.